molecular formula C7H8ClN3OS B2597058 4-Chloro-2-[(2-hydroxypropyl)amino]-1,3-thiazole-5-carbonitrile CAS No. 866156-06-1

4-Chloro-2-[(2-hydroxypropyl)amino]-1,3-thiazole-5-carbonitrile

Cat. No.: B2597058
CAS No.: 866156-06-1
M. Wt: 217.67
InChI Key: OVNZZRDNCUSTQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-[(2-hydroxypropyl)amino]-1,3-thiazole-5-carbonitrile is a useful research compound. Its molecular formula is C7H8ClN3OS and its molecular weight is 217.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactivity

  • The compound is involved in ultrasound-mediated synthesis processes, particularly in the creation of anticancer agents. One study demonstrated the synthesis of 5-amino-2-(4-chlorophenyl)-7-substituted phenyl-8,8a-dihydro-7H-(1,3,4)thiadiazolo(3,2-α)pyrimidine-6-carbonitrile derivatives, which showed significant in-vitro anticancer activities against several human tumor cell lines (Tiwari et al., 2016).
  • Another study explored the conversion of [(4-chloro-5H-1,2,3-dithiazol-5-ylidene)amino]azines into azine fused thiazole-2-carbonitriles, providing a high-yielding route to heteroazine fused thiazole-2-carbonitriles (Koutentis et al., 2013).

Biological Activity

  • Some synthesized derivatives, including those with the 4-Chloro-2-[(2-hydroxypropyl)amino]-1,3-thiazole-5-carbonitrile structure, have been evaluated for their antibacterial and antifungal activities. For instance, a study on the synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives found that some derivatives exhibited excellent antimicrobial activity (Puthran et al., 2019).

Analytical Applications

  • In an interesting application, a study utilized the ring transformation reaction of nonfluorescent 4-amino-1H-1, 5-benzodiazepine-3-carbonitrile hydrochloride with hydrogen peroxide to create a fluorescent benzimidazole. This reaction was applied for the fluorometric determination of hydrogen peroxide (Okamoto et al., 1980).

Properties

IUPAC Name

4-chloro-2-(2-hydroxypropylamino)-1,3-thiazole-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3OS/c1-4(12)3-10-7-11-6(8)5(2-9)13-7/h4,12H,3H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVNZZRDNCUSTQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=NC(=C(S1)C#N)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.